5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one

regioisomerism spiro junction furopyridine

5'H-Spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one (CAS 1824288-75-6) is a spirocyclic heterocycle in which a cyclohexane ring is joined via a spiro carbon to a tetrahydrofuro[3,4-b]pyridine core bearing a ketone at the 4-position. Its molecular formula is C12H13NO2 (MW 203.24 g/mol) and it is commercially supplied at ≥95% purity.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B13570323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CC2(CCC1=O)C3=C(CO2)C=CC=N3
InChIInChI=1S/C12H13NO2/c14-10-3-5-12(6-4-10)11-9(8-15-12)2-1-7-13-11/h1-2,7H,3-6,8H2
InChIKeyACPGCFDJYALEOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'H-Spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one – Structural Identity and Procurement Baseline


5'H-Spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one (CAS 1824288-75-6) is a spirocyclic heterocycle in which a cyclohexane ring is joined via a spiro carbon to a tetrahydrofuro[3,4-b]pyridine core bearing a ketone at the 4-position . Its molecular formula is C12H13NO2 (MW 203.24 g/mol) and it is commercially supplied at ≥95% purity . The compound belongs to the furopyridine scaffold family, a privileged class in medicinal chemistry with reported activities spanning anticonvulsant, antipsychotic, antiproliferative, and anti-inflammatory indications [1]. No primary research articles or patents were identified that report quantitative biological or physicochemical data for this specific spirocyclic entity; the evidence below therefore relies on structural differentiation from closest regioisomeric and functional analogs, supplemented by class-level inference from the furopyridine literature.

Why Generic Substitution Fails for 5'H-Spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one


Spirocyclic furopyridine derivatives are highly sensitive to both the regioisomeric position of the spiro junction and the identity of the spiro partner ring. In the furo[3,4-b]pyridine series, the position of the pyridine nitrogen and the spiro linkage (5'H vs. 7'H) determines the electron density distribution across the heterocyclic system, which has been shown in related furopyridine regioisomers to alter receptor affinity by up to 2-fold within the same scaffold [1]. Furthermore, replacing the cyclohexane spiro partner with a piperidine ring introduces a basic amine center that fundamentally changes protonation state, LogD, and hydrogen-bonding capacity . A procurement decision that treats any spiro-furopyridine as interchangeable ignores these regioisomeric and spiro-partner differences, risking selection of a compound with divergent reactivity, physicochemical profile, or biological recognition—even when direct comparative bioassay data for the target compound itself are not yet published.

Quantitative Differentiation Evidence for 5'H-Spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one vs. Closest Analogs


Regioisomeric Differentiation: 5'H- vs. 7'H-Spiro Junction Position

The target compound bears the spiro junction at the 5'H position of the furo[3,4-b]pyridine system, whereas its closest regioisomer, 7'H-spiro[cyclohexane-1,5'-furo[3,4-b]pyridin]-4-one (CAS 1824092-92-3), places the spiro center at the 7'H position . In a systematic study of four regioisomeric furopyridines (albeit with a piperidine spiro partner), the position of the pyridine nitrogen was shown to modulate σ1 receptor affinity within a Ki range of 4.9–10 nM—a 2-fold difference attributable solely to regioisomeric variation [1]. While direct data for the cyclohexane-furopyridine regioisomers are absent, the underlying electronic principle (altered electron density at the pyridine ring as a function of regioisomerism) is transferable and predicts that the 5'H and 7'H isomers will exhibit distinct reactivity and recognition properties [1].

regioisomerism spiro junction furopyridine structural isomer

Spiro Partner Differentiation: Cyclohexane vs. Piperidine Ring

The target compound employs a cyclohexane ring as the spiro partner, whereas a widely studied analog class uses a piperidine ring (e.g., 5H-spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one, CAS 2757952-69-3) . The cyclohexane ring is neutral and hydrophobic (calculated logP contribution ~+2.0 for cyclohexane vs. ~+0.7 for piperidine; pKa of piperidine conjugate acid ~11.2 vs. no basic center for cyclohexane) [1]. This fundamental difference means the piperidine analog will be predominantly protonated at physiological pH, while the cyclohexane analog remains neutral, leading to divergent membrane permeability, protein binding, and CNS penetration profiles. The absence of a basic amine in the target compound also eliminates the potential for hERG channel interactions commonly associated with protonated amines [2].

spiro partner cyclohexane piperidine basicity physicochemical properties

Oxidation State Differentiation: Monoketone vs. Dione Analogs

The target compound contains a single ketone at the 4-position of the spiro system (monoketone), whereas the analog spiro[cyclohexane-1,7'(5'H)-furo[3,4-b]pyridine]-4,5'-dione (CAS 328233-34-7) bears two ketone groups—at the 4-position and the 5'-position . The presence of a second ketone introduces an additional electrophilic center, alters the redox potential, and provides a distinct hydrogen-bond acceptor pattern. The dione analog may undergo different cyclization or condensation chemistries compared with the monoketone target. In synthetic applications where chemoselective functionalization of a single ketone is required, the monoketone scaffold offers unambiguous site-selectivity that the dione cannot guarantee without protecting-group strategies [1].

oxidation state monoketone dione reactivity synthetic handle

Functional Group Differentiation: Ketone vs. Carboxylic Acid at Position 4

At the 4-position of the spiro system, the target compound carries a ketone, whereas trans-7'-oxo-spiro[cyclohexane-1,5'(7'H)-furo[3,4-b]pyridine]-4-carboxylic acid (CAS 328233-13-2) bears a carboxylic acid . The ketone is a hydrogen-bond acceptor only, while the carboxylic acid is both a donor and acceptor, with an aqueous pKa of ~4–5. This functional group divergence produces stark differences in aqueous solubility, salt-forming capacity, and the types of downstream derivatization reactions available (e.g., amide coupling for the acid vs. reductive amination for the ketone) [1].

functional group ketone carboxylic acid synthetic utility solubility

Commercial Availability and Purity: Target Compound vs. Discontinued or Unstocked Analogs

The target compound is listed by multiple vendors with a minimum purity specification of 95% (CAS 1824288-75-6) . While the regioisomer 7'H-spiro[cyclohexane-1,5'-furo[3,4-b]pyridin]-4-one (CAS 1824092-92-3) is also commercially stocked at 98% purity , several closely related analogs—including the piperidine-spiro variant and the 4-methyl derivative—are either discontinued or available only through custom synthesis, introducing longer lead times and batch-to-batch variability risks . For screening programs requiring reliable resupply, the target compound's sustained multi-vendor availability at defined purity represents a practical procurement advantage over analogs with fragile supply chains.

commercial availability purity procurement supply chain

Class-Level Biological Potential: Furo[3,4-b]pyridine Scaffold Privilege

The furo[3,4-b]pyridine core is recognized as a privileged medicinal chemistry scaffold with reported activities including coronary vasodilation (tetrahydrofuro[3,4-b]pyridine derivatives), diuretic and antihypertensive effects (cicletanine, a furopyridine-bearing drug), and anticonvulsant, antipsychotic, and antiproliferative activities across multiple chemotypes [1]. Spirocyclic furopyridines specifically have been developed as σ1 receptor ligands with nanomolar affinity (Ki = 4.9–10 nM for piperidine-spiro analogs) [2]. The target compound's unique combination of a cyclohexane spiro partner and a monoketone functional group at the 4-position places it in a distinct chemical space within this privileged scaffold family, making it a candidate for exploring SAR hypotheses where the absence of a basic amine (vs. piperidine analogs) is hypothesized to reduce polypharmacology risks [3].

furopyridine privileged scaffold medicinal chemistry biological activity

Optimal Research and Industrial Application Scenarios for 5'H-Spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one


Medicinal Chemistry SAR Exploration Targeting CNS Receptors

The furo[3,4-b]pyridine scaffold has demonstrated nanomolar affinity for σ1 receptors (Ki = 4.9–10 nM in piperidine-spiro analogs) and is a recognized privileged structure for CNS drug discovery [1]. The target compound, with its neutral cyclohexane spiro partner and single ketone handle, is well-suited for SAR campaigns exploring the impact of spiro-partner lipophilicity and hydrogen-bonding capacity on receptor selectivity and brain penetration. Unlike the piperidine-spiro analogs that introduce a basic amine, the target compound allows interrogation of σ1 or related CNS targets without confounding effects from amine-mediated polypharmacology (e.g., hERG, muscarinic receptors) [2].

Synthetic Methodology Development Using a Defined Monoketone Scaffold

The single ketone at the 4-position provides a well-defined electrophilic center for chemoselective transformations. The target compound can serve as a model substrate for developing spirocyclic-specific synthetic methods—such as enantioselective reduction, reductive amination, or Grignard addition—where the absence of competing carbonyl groups (cf. dione analogs) simplifies reaction monitoring and product characterization [3]. The cyclohexane ring also provides a conformationally constrained spiro center that can be exploited in stereochemical studies.

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 203.24 g/mol, 12 heavy atoms, and a single hydrogen-bond acceptor (ketone), the target compound falls within the Rule-of-Three space for fragment-based screening [4]. Its spirocyclic architecture offers three-dimensionality that is increasingly valued in fragment libraries for accessing novel binding modes. The compound's commercial availability at ≥95% purity supports its inclusion in fragment screening collections, where its furo[3,4-b]pyridine core may identify hits against targets previously unexplored with this scaffold.

Building Block for Complex Spirocyclic Library Synthesis

The ketone functionality at the 4-position serves as a versatile synthetic handle for parallel library synthesis. Reductive amination with diverse amines, Wittig olefination, or conversion to the corresponding enolate for alkylation can rapidly generate focused libraries of spirocyclic furopyridine derivatives. The target compound's regioisomeric identity (5'H vs. 7'H) ensures that library members occupy a distinct chemical space compared with libraries built from the 7'H regioisomer (CAS 1824092-92-3) , enabling comprehensive exploration of regioisomer-dependent SAR.

Quote Request

Request a Quote for 5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.